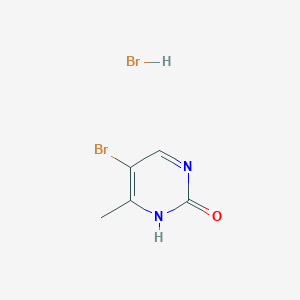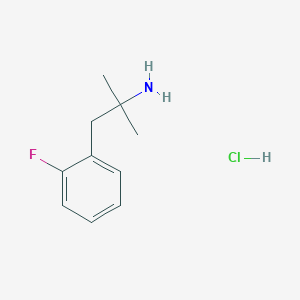
1-(2-Fluorophenyl)-2-methylpropan-2-amine hydrochloride
Vue d'ensemble
Description
“1-(2-Fluorophenyl)-2-methylpropan-2-amine hydrochloride” is a chemical compound. It is used in laboratory chemicals . The compound is also known as “1-(2-Fluorophenyl)piperazine” and has a CAS number of 1011-15-0 .
Synthesis Analysis
The synthesis of this compound and its analogues involves various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Another method involves reacting 2-fluoro acetophenone with a bromination reagent to obtain 2-fluoro-alpha-bromoacetophenone .Molecular Structure Analysis
The molecular structure of this compound includes a fluorophenyl group and a piperazine ring . The compound has a linear formula of FC6H4NHNH2 · HCl and a molecular weight of 162.59 .Chemical Reactions Analysis
The compound is part of the arylcyclohexylamine class, which includes various other drugs such as PCP and ketamine . It is chemically related to the dissociative anaesthetic ketamine .Physical and Chemical Properties Analysis
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .Applications De Recherche Scientifique
Metabolic Studies and Psychotomimetic Activity
- In Vitro Metabolism and Psychotomimetic Activity : Research on similar compounds like 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane has been conducted to understand their metabolism and psychotomimetic properties. These studies reveal insights into the metabolic pathways and the psychotomimetic activities of such compounds (Zweig & Castagnoli, 1977).
Pharmacokinetics and Drug Metabolism
- Pharmacokinetics of Novel Inhibitors : Compounds structurally related to 1-(2-Fluorophenyl)-2-methylpropan-2-amine hydrochloride have been studied for their pharmacokinetics, particularly in the context of anaplastic lymphoma kinase inhibitors. These studies provide valuable information on the metabolic stability and clearance of such compounds (Teffera et al., 2013).
Neuroprotective Agents
- NMDA Receptor Antagonists : Some derivatives of 1-(2-Fluorophenyl)-2-methylpropan-2-amine have been identified as potent, stereoselective antagonists of the NMDA receptor, suggesting their potential as neuroprotective agents for treatments like ischemic stroke (Moe et al., 1999).
Computational Chemistry Applications
- Optimization of Lennard‐Jones Parameters : Studies involving the optimization of Lennard‐Jones parameters for polar‐neutral compounds, including amines and fluorine‐substituted compounds, are relevant for understanding the physicochemical behavior of this compound (Chen, Yin, & MacKerell, 2002).
Chemical Synthesis and Reactions
- Novel Routes to Pyrimidines : Studies on reactions of aromatic methyl ketimines with halonitriles, leading to fluoro- and chloro-containing pyrimidines, provide insights into novel synthetic pathways that may be applicable to the synthesis of related fluorophenyl compounds (Sosnovskikh, Usachev, & Röschenthaler, 2002).
Polymer Science
- Anion Exchange Polymer Electrolytes : Research on guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes synthesized via activated fluorophenyl-amine reaction highlights the potential of fluorophenyl compounds in advanced polymer synthesis (Kim, Labouriau, Guiver, & Kim, 2011).
Safety and Hazards
The compound causes severe skin burns and eye damage. It may cause respiratory irritation and is harmful if swallowed or in contact with skin . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, not breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various receptors in the body, influencing a range of biological processes .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes at the molecular and cellular levels .
Biochemical Pathways
Similar compounds have been known to influence a variety of biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
It is structurally similar to ketamine, so a similar mechanism of action is expected .
Result of Action
Similar compounds have been known to produce a range of effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2-Fluorophenyl)-2-methylpropan-2-amine hydrochloride. For instance, factors such as temperature, pH, and the presence of other substances can affect how the compound interacts with its targets and how it is metabolized in the body .
Analyse Biochimique
Biochemical Properties
. It’s structurally related to other compounds that have been studied extensively. For instance, indole derivatives, which share a similar aromatic ring structure, are known to interact with multiple receptors and possess various biological activities .
Cellular Effects
Related compounds such as 2-Fluorodeschloroketamine, a dissociative anesthetic, have been reported to have effects similar to its parent compound, ketamine .
Dosage Effects in Animal Models
There is currently no available information on how the effects of 1-(2-Fluorophenyl)-2-methylpropan-2-amine hydrochloride vary with different dosages in animal models .
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-2-methylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN.ClH/c1-10(2,12)7-8-5-3-4-6-9(8)11;/h3-6H,7,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHPPLPALQDZTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743837 | |
| Record name | 1-(2-Fluorophenyl)-2-methylpropan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1957-24-0 | |
| Record name | 1-(2-Fluorophenyl)-2-methylpropan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


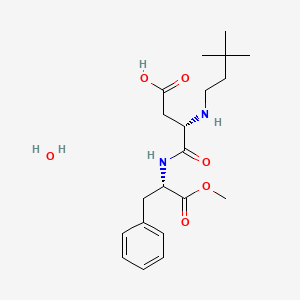
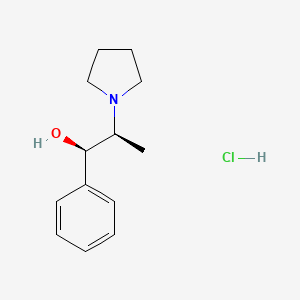
![5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid hydrochloride](/img/structure/B1511032.png)
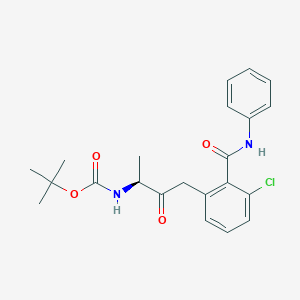
![Isopropyl 3-chloro-5-methoxy-6-methylbenzo[b]thiophene-2-carboxylate 1-oxide](/img/structure/B1511039.png)
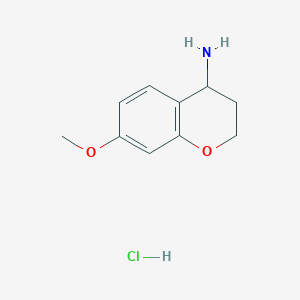


![Tributyl{3-[(oxan-2-yl)oxy]prop-1-en-1-yl}stannane](/img/structure/B1511053.png)
![1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline]](/img/structure/B1511056.png)
![10-Bromo-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B1511058.png)
